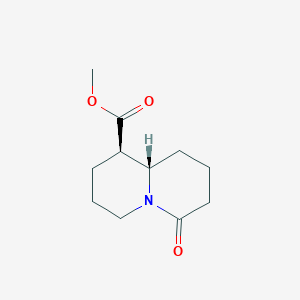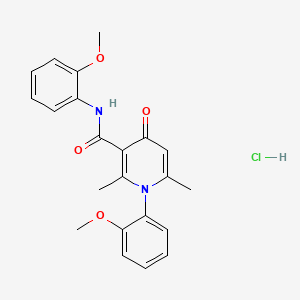
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is a complex organic compound with the molecular formula C22H22N2O4. This compound is a derivative of nicotinamide, which is a form of vitamin B3. It is characterized by the presence of methoxyphenyl groups and a dihydro structure, making it unique in its class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include nicotinamide and methoxybenzene derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The compound’s structure allows it to bind to active sites, altering the function of the target enzymes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with a similar core structure but lacking the methoxyphenyl groups.
1,4-Dihydronicotinamide: A reduced form of nicotinamide with a similar dihydro structure.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups with varying functional groups and structures.
Uniqueness
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is unique due to its combination of methoxyphenyl groups and a dihydro structure. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80357-34-2 |
|---|---|
Molekularformel |
C22H23ClN2O4 |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
N,1-bis(2-methoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O4.ClH/c1-14-13-18(25)21(22(26)23-16-9-5-7-11-19(16)27-3)15(2)24(14)17-10-6-8-12-20(17)28-4;/h5-13H,1-4H3,(H,23,26);1H |
InChI-Schlüssel |
DOJKYZGGIIGYPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


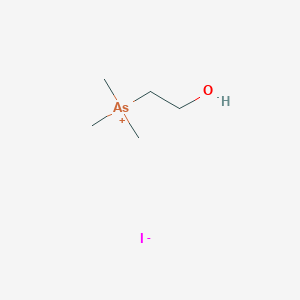
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
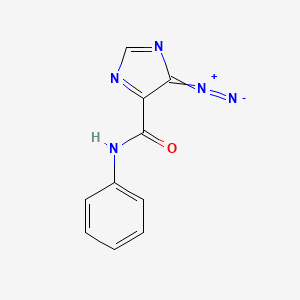
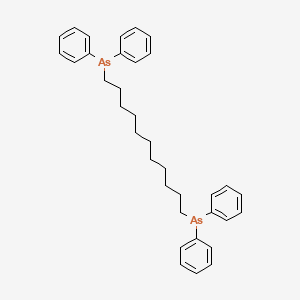
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
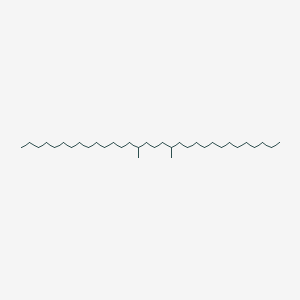

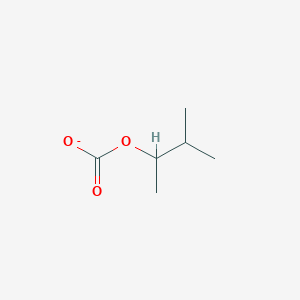
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
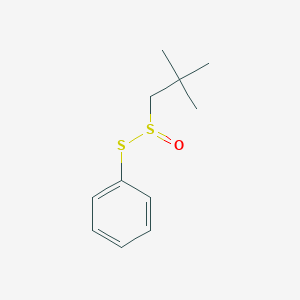
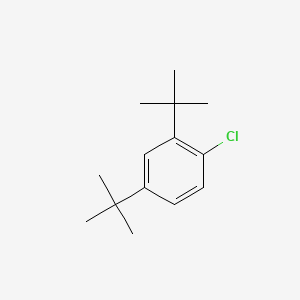
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
